molecular formula C11H8FNO3 B2423187 2-(6-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid CAS No. 1092288-74-8

2-(6-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid

Cat. No.: B2423187
CAS No.: 1092288-74-8
M. Wt: 221.187
InChI Key: MJZSMAZAUQLCLU-UHFFFAOYSA-N
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Description

2-(6-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoroquinoline and acetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving heating and the use of catalysts to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinolone analogs.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone N-oxides, while reduction can produce hydroquinolones.

Scientific Research Applications

Chemistry

In chemistry, 2-(6-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

The compound’s potential antibacterial properties make it a subject of interest in biological research. Studies may focus on its efficacy against various bacterial strains and its mechanism of action.

Medicine

In medicine, this compound derivatives may be investigated for their therapeutic potential. Research may include the development of new antibiotics or other pharmaceutical agents.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid involves its interaction with molecular targets such as bacterial enzymes. The compound may inhibit the activity of enzymes essential for bacterial DNA replication, leading to the disruption of bacterial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar structure.

    Norfloxacin: Another fluoroquinolone with comparable antibacterial properties.

    Levofloxacin: A fluoroquinolone known for its broad-spectrum activity.

Uniqueness

2-(6-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid is unique due to its specific substitution pattern and functional groups. The presence of the acetic acid moiety may confer distinct chemical and biological properties compared to other quinolones.

Properties

IUPAC Name

2-(6-fluoro-4-oxoquinolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c12-7-1-2-9-8(5-7)10(14)3-4-13(9)6-11(15)16/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZSMAZAUQLCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C=CN2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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